molecular formula C9H9BrN2 B595806 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine CAS No. 1335054-56-2

3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine

Cat. No.: B595806
CAS No.: 1335054-56-2
M. Wt: 225.089
InChI Key: MDTPDAWPCKKFHE-UHFFFAOYSA-N
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Description

3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry and material science due to its unique structural characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors followed by bromination. One common method includes the condensation of 2,7-dimethylimidazo[1,2-a]pyridine with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions using similar reagents and conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine has several applications in scientific research:

Comparison with Similar Compounds

  • 2,7-Dimethylimidazo[1,2-a]pyridine
  • 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
  • 3-Chloro-2,7-dimethylimidazo[1,2-a]pyridine

Comparison: 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine is unique due to the presence of the bromine atom at the 3-position, which can significantly influence its reactivity and biological activity compared to its analogs. For example, the bromine atom can participate in specific interactions with biological targets, potentially enhancing the compound’s efficacy in certain applications .

Properties

IUPAC Name

3-bromo-2,7-dimethylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-4-12-8(5-6)11-7(2)9(12)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTPDAWPCKKFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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